![molecular formula C19H24N2O2 B5637367 1-(3-methoxybenzyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5637367.png)
1-(3-methoxybenzyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves the combination of methoxybenzyl and methoxyphenyl groups. For example, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines shows the intricate steps involved in combining these structural elements to achieve desired compounds with specific activities, such as cardiotropic activity, which might be analogous in terms of synthetic strategy to our compound of interest (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(3-methoxybenzyl)-4-(2-methoxyphenyl)piperazine is pivotal for understanding their chemical behavior and properties. For instance, the crystal structure analysis of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines reveals how variations in halogen substitution affect the dimensionality of hydrogen-bonded assemblies, indicative of the structural flexibility and potential interaction mechanisms of our compound (Chinthal et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and transformation of related compounds, such as the biotransformation of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine, provide insights into the metabolic pathways and chemical reactions that 1-(3-methoxybenzyl)-4-(2-methoxyphenyl)piperazine might undergo. These pathways include O-demethylation, N-dealkylation, and hydroxylation, offering a glimpse into its chemical properties and reactivity (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of piperazine derivatives are closely related to their molecular structure. Studies on compounds like 4-(3-chloro-4-methoxybenzyl)aminophthalazines, which share structural similarities with our compound, highlight the importance of substituents in determining physical properties such as solubility and crystallinity, which in turn affect their biological activities and chemical stability (Watanabe et al., 2000).
Chemical Properties Analysis
The chemical properties, such as affinity and selectivity towards biological receptors, can be deduced from studies on analog compounds. For instance, the optimization of piperazinebenzylamines for receptor selectivity provides valuable information on the potential chemical interactions and selectivity mechanisms that could be applicable to 1-(3-methoxybenzyl)-4-(2-methoxyphenyl)piperazine, highlighting the compound's potential specificity and interaction with biological molecules (Pontillo et al., 2005).
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-17-7-5-6-16(14-17)15-20-10-12-21(13-11-20)18-8-3-4-9-19(18)23-2/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCHNMOVHWFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262256 |
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